molecular formula C19H21NO4 B12487171 4-(Benzylamino)-2-(4-methoxybenzyl)-4-oxobutanoic acid

4-(Benzylamino)-2-(4-methoxybenzyl)-4-oxobutanoic acid

Cat. No.: B12487171
M. Wt: 327.4 g/mol
InChI Key: JBVWLJSKQLMTPQ-UHFFFAOYSA-N
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Description

3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid is an organic compound with a complex structure that includes a benzylcarbamoyl group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 4-methoxybenzyl chloride to form the benzylcarbamoyl intermediate. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylcarbamoyl)-4-fluoro-phenylboronic acid
  • 3-(benzylcarbamoyl)-5-fluoro-4-methoxyphenylboronic acid
  • 4-(methoxymethoxy)phenylboronic acid

Uniqueness

3-(benzylcarbamoyl)-2-[(4-methoxyphenyl)methyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4-(benzylamino)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H21NO4/c1-24-17-9-7-14(8-10-17)11-16(19(22)23)12-18(21)20-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,20,21)(H,22,23)

InChI Key

JBVWLJSKQLMTPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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